Oxdralazine

Description

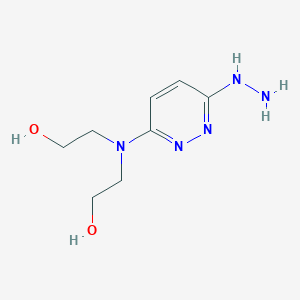

Structure

3D Structure

Properties

IUPAC Name |

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFDNYKJHWKGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27464-23-9 (di-hydrochloride) |

Source

|

| Record name | Oxdralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169351 |

Source

|

| Record name | Oxdralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17259-75-5 |

Source

|

| Record name | Oxdralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxdralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxdralazine: A Technical Guide to its History, Discovery, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxdralazine, a lesser-known pyridazine derivative, holds a unique position in the history of antihypertensive agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Oxdralazine. While sharing a common mechanistic scaffold with its more famous cousin, hydralazine, Oxdralazine possesses distinct pharmacokinetic and pharmacodynamic properties. This document will delve into the historical context of its development, its proposed mechanism of action as a vasodilator, and the experimental methodologies used to characterize its effects. Through a synthesis of historical literature and modern pharmacological principles, this guide aims to provide a definitive resource for researchers and clinicians interested in the science of Oxdralazine.

Introduction: The Quest for Novel Antihypertensives and the Rise of Pyridazines

The mid-20th century marked a turning point in the management of hypertension, a condition transitioning from a mere symptom to a treatable disease. The quest for effective and orally bioavailable antihypertensive drugs led to the exploration of various chemical scaffolds. Among these, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, emerged as a promising candidate. The inherent chemical properties of pyridazines allow for diverse substitutions, enabling the modulation of their pharmacological activity. This chemical versatility paved the way for the synthesis of a new class of vasodilators, including the groundbreaking compound, hydralazine. It is within this exciting era of cardiovascular drug discovery that the story of Oxdralazine begins.

History and Discovery of Oxdralazine (L 6150)

The discovery of Oxdralazine, chemically known as 3-hydrazino-6-[N,N-bis-(2-hydroxyethyl)amino]pyridazine, is attributed to a team of scientists at the Lepetit pharmaceutical company in Milan, Italy. A seminal paper published in 1969 by E. Bellasio, F. Parravicini, and E. Testa in Il Farmaco, Edizione Scientifica titled "[Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]" appears to be the first public disclosure of this class of compounds[1]. This research was part of a broader program aimed at synthesizing and evaluating novel pyridazine derivatives with potential antihypertensive properties.

Synthesis of Oxdralazine

While the 1969 paper by Bellasio and colleagues provides the foundational methodology, a detailed, step-by-step synthesis protocol for Oxdralazine is not widely available. However, based on the general synthesis of 3-hydrazinopyridazines, a plausible synthetic route can be outlined. The synthesis of related compounds, such as 3-hydrazino-6-(meta-chlorophenyl)pyridazine, involves the reaction of a chloro-substituted pyridazine with hydrazine[2].

A likely synthetic pathway for Oxdralazine would start with a di-substituted pyridazine, which is then reacted with hydrazine to introduce the hydrazino group at the 3-position. The N,N-bis-(2-hydroxyethyl)amino substituent at the 6-position would likely be introduced either before or after the hydrazinolysis step, depending on the reactivity of the intermediates.

Hypothetical Synthetic Workflow:

Mechanism of Action: A Vasodilator of the Hydralazine Class

Oxdralazine is a direct-acting vasodilator, exerting its effect primarily on arterial smooth muscle.[3] Its mechanism of action is believed to be similar to that of hydralazine, although specific molecular studies on Oxdralazine are limited. The proposed mechanism involves the interference with calcium ion signaling within vascular smooth muscle cells.[4]

Signaling Pathway:

The contraction of vascular smooth muscle is dependent on the influx of calcium ions (Ca²⁺) and their subsequent binding to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.

Hydralazine, and presumably Oxdralazine, is thought to inhibit the release of Ca²⁺ from the sarcoplasmic reticulum and may also interfere with the influx of extracellular Ca²⁺. This reduction in intracellular Ca²⁺ concentration leads to a decrease in MLCK activity, promoting vasodilation and a subsequent drop in blood pressure.[4]

Pharmacological Characterization and Clinical Studies

The pharmacological effects of Oxdralazine have been investigated in both preclinical and clinical settings. These studies have aimed to elucidate its hemodynamic effects, efficacy, and safety profile.

Hemodynamic Effects: A Comparative Analysis

A key study compared the hemodynamic effects of Oxdralazine with hydralazine in hypertensive patients.[3] The findings of this study are summarized in the table below:

| Parameter | Oxdralazine | Hydralazine |

| Onset of Action | Slower | Faster |

| Duration of Action | Longer-sustained | Less sustained |

| Effect on Arterial Pressure | Significant reduction | Significant reduction |

| Reflex Sympathetic Stimulation | More prominent | Less prominent |

Table 1: Comparative Hemodynamic Effects of Oxdralazine and Hydralazine.[3]

These findings suggest that Oxdralazine's chemical modifications result in a longer-lasting antihypertensive effect compared to hydralazine, albeit with a more pronounced reflex tachycardia.

Long-Term Clinical Efficacy and Tolerability

A long-term, open-label trial evaluated the efficacy and tolerability of Oxdralazine in combination with propranolol and chlorthalidone in patients with moderate to severe hypertension.[5]

Study Protocol:

-

Patient Population: 56 patients with moderate to severe hypertension.

-

Treatment Regimen: A combination of Oxdralazine (L 6150), propranolol, and chlorthalidone.

-

Primary Endpoints: Change in mean basal blood pressure and heart rate.

-

Duration: Long-term follow-up.

Key Findings:

-

Blood Pressure Reduction: The mean basal blood pressure of 186.9/111.8 mmHg was significantly reduced to 149.7/95.5 mmHg after one month of treatment.[5] This reduction was sustained throughout the long-term follow-up.

-

Heart Rate: The heart rate was not significantly affected, likely due to the co-administration of the beta-blocker, propranolol.[5]

-

Tolerability: The combination treatment was generally well-tolerated, with a low rate of discontinuation due to side effects.[5]

Experimental Protocols for Pharmacological Characterization

The in-depth characterization of a vasodilator like Oxdralazine requires a suite of in vitro and in vivo experimental protocols.

In Vitro Vasodilation Assay

Objective: To determine the direct vasodilatory effect of Oxdralazine on isolated arterial tissue.

Methodology:

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.

-

Drug Administration: Cumulative concentrations of Oxdralazine are added to the organ bath.

-

Data Acquisition: The relaxation of the aortic rings is measured isometrically using a force transducer.

-

Analysis: Concentration-response curves are constructed to determine the EC₅₀ (half-maximal effective concentration) of Oxdralazine.

In Vivo Blood Pressure Monitoring in Animal Models

Objective: To assess the antihypertensive effect of Oxdralazine in a living organism.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.

-

Drug Administration: Oxdralazine is administered orally or intravenously to the SHR.

-

Blood Pressure Measurement: Arterial blood pressure is continuously monitored using a telemetry system or an indwelling arterial catheter.

-

Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded over time to determine the onset, magnitude, and duration of the antihypertensive effect.

Conclusion and Future Perspectives

Oxdralazine represents an interesting chapter in the history of antihypertensive drug discovery. Born from the pioneering work on pyridazine chemistry, it offered a potential alternative to hydralazine with a longer duration of action. While it did not achieve the same level of clinical prominence as its predecessor, the story of Oxdralazine underscores the importance of systematic chemical modification in drug development.

Future research could focus on elucidating the precise molecular interactions of Oxdralazine with its cellular targets, which could provide valuable insights for the design of novel vasodilators. Furthermore, a more detailed historical investigation into the archives of Lepetit (later part of Dow Chemical and now various entities) could uncover more information about the discovery and development of this intriguing compound.

References

- Bellasio, E., Parravicini, F., & Testa, E. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity. Il Farmaco, Edizione Scientifica, 24(11), 919-929.

- Leonetti, G., Terzoli, L., Sala, C., Bianchini, C., & Zanchetti, A. (1980). Hemodynamic effects of oxdralazine and hydralazine in hypertension. Clinical Pharmacology and Therapeutics, 28(3), 334-340.

- Salvadeo, A., Villa, G., Segagni, S., & Criscuolo, D. (1979). Long-term study of oxdralazine in hypertensive patients. Arzneimittel-Forschung, 29(11), 1753-1755.

-

PrepChem. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]

-

PatSnap. (2024). What is the mechanism of Hydralazine Hydrochloride? Retrieved from [Link]

-

Healio. (2009). A brief history of antibiotics (Part 2). Retrieved from [Link]

-

PubMed. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. Retrieved from [Link]

- Google Patents. (1973). 3-substituted amino-6-hydrazino pyridazines as hypotensives.

-

Future Medicine. (2020). Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Retrieved from [Link]

-

PubMed. (2012). History of the development of rifampin. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. Retrieved from [Link]

-

MDPI. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

- Google Patents. (1994). Process for preparing 3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine-hydrochloride.

- Google Patents. (1993). Hydrazine synthesis.

-

PubMed. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Retrieved from [Link]

- Google Patents. (2007). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

LETI Pharma. (n.d.). History. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Syngenta. (n.d.). About us. Retrieved from [Link]

-

Wikipedia. (n.d.). Kenvue. Retrieved from [Link]

-

Google Patents. (2016). (12) United States Patent. Retrieved from [Link]

-

RSC Publishing. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative pyridazine-based compounds with vasorelaxant activity. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A brief history of antibiotics (Part 2) [healio.com]

- 3. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxdralazine: A Comprehensive Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxdralazine, a potent pyridazine-based vasodilator, has a well-established role in the management of hypertension. Its therapeutic efficacy is primarily attributed to its ability to induce prolonged arteriolar dilation.[1] However, a growing body of evidence, largely extrapolated from studies of its close structural and functional analog, hydralazine, suggests a far broader range of molecular interactions and potential therapeutic applications. This technical guide provides an in-depth exploration of the core and emerging therapeutic targets of Oxdralazine. We will delve into the established mechanisms of vasodilation and explore novel pathways related to oxidative stress, neuroinflammation, and epigenetic regulation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of Oxdralazine and its derivatives.

The Core Directive: Vasodilation and Hemodynamic Effects

Oxdralazine is a direct-acting arteriolar vasodilator, exerting its effects primarily on resistance arterioles.[1] This action leads to a decrease in peripheral resistance, subsequently lowering blood pressure and reducing cardiac afterload.[1] Clinical studies have demonstrated that Oxdralazine induces a more sustained reduction in arterial pressure compared to hydralazine.[1]

Hemodynamic Profile of Oxdralazine

A comparative study on hypertensive subjects revealed the following key hemodynamic effects of Oxdralazine (15-30 mg, oral) versus Hydralazine (50-75 mg).[1]

| Parameter | Oxdralazine | Hydralazine |

| Onset of Action | ~2 hours | Earlier than Oxdralazine |

| Peak Effect | 3-4 hours | Less sustained |

| Duration of Action | > 6 hours | Shorter than Oxdralazine |

| Mean Arterial Pressure Reduction | 16 mmHg (average) | Less sustained decrease |

| Cardiac Output Increase | 2.1 L/min at 2 hr; 3.1 L/min at 6 hr | Less pronounced increase |

| Heart Rate Increase | 17 bpm at 2 hr; 22 bpm at 6 hr | Less pronounced increase |

| Circulating Norepinephrine Increase | Significant increase (159 to 294 pg/ml) | Less pronounced increase |

Data synthesized from a comparative study in hypertensive subjects.[1]

The more prominent reflex sympathetic stimulation observed with Oxdralazine, evidenced by a greater increase in heart rate and circulating norepinephrine, is a critical consideration in its clinical application and suggests a potent vasodilatory effect that triggers a strong baroreceptor reflex.[1]

Molecular Mechanisms of Vasodilation: Insights from Hydralazine

While the precise molecular targets of Oxdralazine are yet to be fully elucidated, extensive research on hydralazine provides a robust framework for understanding its mechanism of action. The structural similarity and comparable pharmacological effects suggest that Oxdralazine likely shares these targets.[2]

-

Inhibition of IP3-Induced Calcium Release: A primary proposed mechanism is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum in arterial smooth muscle cells.[3] This reduction in intracellular Ca2+ availability directly impairs the contractile machinery of the smooth muscle, leading to relaxation.

-

Modulation of Potassium Channels: Evidence suggests that hydralazine may open potassium (K+) channels in vascular smooth muscle cells. The resulting efflux of K+ leads to hyperpolarization of the cell membrane, making it less excitable and promoting relaxation.

-

Stimulation of the Prostacyclin Pathway: Hydralazine has been shown to stimulate the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4] This effect is mediated by the activation of cyclooxygenase (COX) enzymes.

Caption: Proposed mechanism of Oxdralazine-induced vasodilation.

Beyond Vasodilation: Novel Therapeutic Targets

Recent research has unveiled a host of molecular interactions of hydralazine that extend beyond its direct effects on vascular smooth muscle. These findings open up exciting new avenues for the therapeutic application of Oxdralazine in a range of pathologies characterized by oxidative stress and inflammation.

The Nrf2/Antioxidant Response Element (ARE) Pathway

A significant body of evidence points to hydralazine as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes.[6]

-

Mechanism of Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like hydralazine, leads to a conformational change in Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[6]

-

Therapeutic Implications: The ability of hydralazine to activate the Nrf2 pathway suggests that Oxdralazine could be a valuable therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases, age-related macular degeneration, and diabetic complications.[7][8] Studies have shown that hydralazine can protect against oxidative stress-induced cell death and reduce reactive oxygen species (ROS) production.[6][8]

Caption: Oxdralazine's proposed activation of the Nrf2/ARE pathway.

Inhibition of Neuroinflammation via the TLR4/NF-κB Pathway

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Recent studies have demonstrated that hydralazine can suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[7]

-

Mechanism of Action: TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[7] Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and other inflammatory mediators.[7] Hydralazine has been shown to block this pathway, thereby reducing the production of these inflammatory molecules.[7]

-

Therapeutic Potential: The anti-neuroinflammatory properties of hydralazine suggest that Oxdralazine could be repurposed for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease, where neuroinflammation plays a critical role in disease progression.[7]

Epigenetic Modulation: DNA Methyltransferase Inhibition

Emerging evidence suggests that hydralazine may also possess epigenetic modulatory activity through the inhibition of DNA methyltransferases (DNMTs).

-

Mechanism of DNMT Inhibition: DNMTs are enzymes that catalyze the methylation of DNA, a key epigenetic modification that often leads to gene silencing. Hydralazine has been shown to inhibit DNMT activity, which could lead to the re-expression of silenced tumor suppressor genes.

-

Potential in Oncology: The ability to inhibit DNA methylation opens up the possibility of using Oxdralazine as an adjunct in cancer therapy. By reactivating silenced tumor suppressor genes, Oxdralazine could potentially enhance the efficacy of conventional chemotherapy or radiotherapy.

Experimental Protocols for Investigating Oxdralazine's Targets

To facilitate further research into the multifaceted pharmacology of Oxdralazine, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Assessment of Vascular Smooth Muscle Relaxation

This protocol is designed to measure the direct vasodilatory effect of Oxdralazine on isolated arterial rings.

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.

-

Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit buffer.

-

Gently remove adherent connective tissue and cut the artery into 2-3 mm rings.

-

-

Mounting in an Organ Bath:

-

Suspend each arterial ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect one hook to a force transducer to record isometric tension.

-

Apply a resting tension of 1-2 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine, KCl).

-

Once the contraction has reached a plateau, add cumulative concentrations of Oxdralazine to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is achieved.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-induced contraction.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of Oxdralazine that produces 50% of the maximal relaxation).

-

Quantification of Nrf2 Nuclear Translocation

This protocol utilizes immunofluorescence microscopy to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with Oxdralazine.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a neuronal cell line) on glass coverslips.

-

Treat the cells with various concentrations of Oxdralazine for a specified period (e.g., 2-6 hours). Include an untreated control group.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for Nrf2.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 in a sufficient number of cells using image analysis software (e.g., ImageJ).

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of Nrf2 translocation.[9]

-

Measurement of NF-κB Activation

This protocol outlines the use of a reporter gene assay to measure the activation of the NF-κB signaling pathway.

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Cell Treatment and Lysis:

-

Treat the transfected cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of Oxdralazine.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction of NF-κB activity relative to the untreated control.

-

Conclusion and Future Directions

Oxdralazine's established efficacy as a long-acting vasodilator provides a solid foundation for its clinical use in hypertension. However, the exploration of its molecular targets, guided by the extensive research on hydralazine, unveils a compelling picture of a molecule with a much broader therapeutic potential. The ability to modulate fundamental cellular processes such as oxidative stress response, inflammation, and epigenetic regulation positions Oxdralazine as a promising candidate for drug repositioning in a variety of diseases.

Future research should focus on direct molecular investigations of Oxdralazine to confirm its interaction with the proposed targets. Comparative studies with hydralazine at the molecular level will be crucial to delineate the basis for Oxdralazine's longer duration of action. Furthermore, preclinical studies in relevant disease models are warranted to validate the therapeutic efficacy of Oxdralazine in indications beyond hypertension. The comprehensive understanding of Oxdralazine's pharmacological profile will undoubtedly pave the way for novel and impactful therapeutic strategies.

References

-

Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways. PubMed. (2023-12-01). [Link]

-

Hemodynamic effects of oxdralazine and hydralazine in hypertension. PubMed. [Link]

-

Long-term study of oxdralazine in hypertensive patients. PubMed. [Link]

-

Topical Application of Hydralazine Induces Resistance Against Oxidative Stress In Eye Lenses By Activating Nrf2-mediated Antioxidant Response Genes. IOVS. [Link]

-

Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. PubMed. (2023-01-06). [Link]

-

The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA). SpringerMedizin.de. (2025-07-09). [Link]

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC. [Link]

-

Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway. Frontiers. (2019-03-19). [Link]

-

Hydralazine and Isosorbide Dinitrate: An Analytical Review. (2022-04-29). [Link]

-

Prostacyclin. Wikipedia. [Link]

Sources

- 1. Hemodynamic effects of oxdralazine and hydralazine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Prostacyclin - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway [frontiersin.org]

- 6. Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Stability of Hydralazine

A Note on Terminology: This guide addresses the degradation and stability of Hydralazine . The initial request specified "Oxdralazine," for which no distinct pharmaceutical entity is readily identifiable in scientific literature. It is presumed that "Oxdralazine" was a typographical error for "Hydralazine," a well-established antihypertensive agent. This document proceeds under that assumption to provide a comprehensive and technically robust resource for researchers, scientists, and drug development professionals.

Executive Summary

Hydralazine, a potent vasodilator, is a cornerstone in the management of hypertension and heart failure. However, its clinical utility is intrinsically linked to its chemical stability, which presents a significant challenge in pharmaceutical development. The molecule's reactive hydrazino group makes it susceptible to a variety of degradation pathways, including oxidation, hydrolysis, and the formation of hydrazones.[1][2] This guide offers a deep dive into the chemical landscape of hydralazine degradation, providing insights into its primary degradation products, the mechanisms of their formation, and the analytical methodologies required for their detection and quantification. By understanding the intricacies of hydralazine's stability profile, researchers and formulation scientists can develop more robust and effective drug products.

The Chemical Instability of Hydralazine: A Double-Edged Sword

The pharmacological activity of hydralazine is derived from its unique chemical structure. However, this same structure is the root of its instability. The primary modes of degradation are:

-

Oxidation: The hydrazino group is readily oxidized, leading to the formation of reactive intermediates.[3][4] This process can be initiated by light, heat, or trace metals.[5] Oxidation of hydralazine can lead to the formation of phthalazine and phthalazinone.[1][3]

-

Hydrolysis: The interaction with water can lead to the cleavage of chemical bonds within the hydralazine molecule.[5]

-

pH-Dependent Decomposition: Hydralazine's stability is significantly influenced by the pH of its environment. It is particularly unstable in alkaline conditions.[6][7]

-

Hydrazone Formation: The reactive hydrazino group can readily react with aldehydes and ketones to form hydrazones.[2]

These degradation pathways not only reduce the potency of the drug but can also lead to the formation of potentially toxic impurities.[8]

Key Degradation Products of Hydralazine

Forced degradation studies and analysis of aged samples have identified several key degradation products of hydralazine. Understanding these impurities is crucial for developing stability-indicating analytical methods and ensuring the safety of the final drug product.

| Degradation Product | Formation Pathway | Analytical Detection |

| Phthalazine | Oxidation | HPLC-UV, LC-MS |

| Phthalazinone | Oxidation, Hydrolysis | HPLC-UV, LC-MS |

| Hydrazine | Hydrolysis | HPLC, GC |

| 1-(2-phthalazin-1-ylhydrazino)phthalazine (Dimer) | Process-related impurity | HPLC, HR/AM-LCMS |

Table 1: Summary of Key Hydralazine Degradation Products

Mechanistic Insights into Degradation

The formation of these degradation products can be visualized through their respective chemical pathways.

Figure 1: Primary Degradation Pathways of Hydralazine. This diagram illustrates the main routes of hydralazine degradation, leading to the formation of key impurities through oxidative and hydrolytic processes.

Stability-Indicating Analytical Methodologies

The development and validation of a robust stability-indicating analytical method is paramount for any pharmaceutical product containing hydralazine. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6][9][10][11][12]

Experimental Protocol: A Validated RP-HPLC Method for Hydralazine and its Degradation Products

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method suitable for the simultaneous determination of hydralazine and its principal degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of hydralazine hydrochloride and its related substances.

Materials and Reagents:

-

Hydralazine Hydrochloride Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

Purified Water (HPLC grade)

Chromatographic Conditions:

-

Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[11]

-

Mobile Phase A: Phosphate buffer (pH 2.5)[11]

-

Mobile Phase B: Acetonitrile and Methanol[11]

-

Gradient Program: Optimized to achieve separation of all relevant peaks.

-

Flow Rate: 1.0 mL/min[11]

-

Detection Wavelength: 230 nm[11]

-

Column Temperature: 30°C[11]

-

Injection Volume: 10 µL[11]

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Forced degradation studies are performed to demonstrate that the method can distinguish between hydralazine and its degradation products. Stress conditions include:

-

Linearity: Assessed over a concentration range of 50% to 150% of the nominal concentration.[11]

-

Accuracy: Determined by recovery studies at three different concentration levels.

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) is assessed.

Figure 3: Interconnectivity of Key Development Activities. This diagram illustrates the synergistic relationship between understanding the degradation profile, conducting stability testing, validating analytical methods, and developing a robust formulation to achieve regulatory compliance for a hydralazine product.

References

-

Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. [Link]

-

Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Scientific Research Publishing. [Link]

-

(PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. [Link]

-

Analytical Methodologies for the Determination of Hydralazine: A Review. Open Access Journals. [Link]

-

FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES. CORE. [Link]

-

Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

- Stable pharmaceutical compositions.

-

HYDRALAZINE. Global Health Supply Chain Program. [Link]

-

A simple, rapid, precise, accurate and economical stability-indicating reversed phase (RP) HPLC assay method was developed and validated for simultaneous estimation of Hydralazine Hydrochloride (HYD HCl) and Isosorbide Dinitrate (ISD) in bulk drugs and their combined commercial tablets. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [Link]

-

(PDF) Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. ResearchGate. [Link]

-

Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils. PubMed. [Link]

-

Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [Link]

-

Peroxidase Substrates Stimulate the Oxidation of Hydralazine to Metabolites Which Cause Single-Strand Breaks in DNA. PubMed. [Link]

-

Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. ResearchGate. [Link]

-

Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. IOSR Journal of Applied Chemistry. [Link]

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]

- Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds.

Sources

- 1. US6825196B2 - Stable pharmaceutical compositions - Google Patents [patents.google.com]

- 2. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]

- 3. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. jddtonline.info [jddtonline.info]

- 12. jddtonline.info [jddtonline.info]

Methodological & Application

Culturing Vascular Smooth Muscle Cells with Oxdralazine: An Application & Protocol Guide

Introduction:

Vascular Smooth Muscle Cells (VSMCs) are the principal cellular component of the medial layer of blood vessels, playing a pivotal role in regulating vascular tone, blood pressure, and extracellular matrix homeostasis.[1] The phenotypic plasticity of VSMCs, allowing them to switch between a quiescent, contractile state and a proliferative, synthetic state, is a critical factor in the pathophysiology of vascular diseases such as atherosclerosis, hypertension, and restenosis following angioplasty.[2] Consequently, primary VSMCs and immortalized cell lines are indispensable in vitro models for cardiovascular research and the development of novel therapeutics.[3]

Oxdralazine is a potent pyridazine-based peripheral arteriolar vasodilator with a longer duration of action compared to its structural analogue, hydralazine.[4] It is primarily used in the management of hypertension.[5] The therapeutic effect of Oxdralazine, much like hydralazine, stems from its ability to directly relax the smooth muscle of arteries and arterioles, leading to a decrease in peripheral resistance.[6] Understanding the direct cellular and molecular effects of Oxdralazine on VSMCs is crucial for elucidating its full therapeutic potential and identifying novel applications in vascular biology.

This comprehensive guide provides detailed protocols for the culture of VSMCs and their subsequent treatment with Oxdralazine. It offers field-proven insights into experimental design, execution, and data interpretation for key functional assays, grounded in the established mechanisms of the parent compound, hydralazine.

The Mechanistic Landscape: How Oxdralazine Influences VSMC Biology

The precise mechanism of action for Oxdralazine is understood through the extensive research conducted on its analogue, hydralazine. The primary effect is the direct relaxation of vascular smooth muscle, independent of the endothelium.[7][8] This is achieved through a multi-faceted modulation of intracellular signaling pathways that govern VSMC contraction, proliferation, and migration.

Core Mechanism: Interference with Calcium Homeostasis

The cornerstone of hydralazine's vasodilatory effect is its interference with intracellular calcium (Ca²⁺) signaling. Contraction of VSMCs is initiated by an increase in cytosolic Ca²⁺, which binds to calmodulin, activating myosin light chain kinase (MLCK) and leading to the phosphorylation of myosin light chains.[9] Hydralazine disrupts this process primarily by:

-

Inhibiting IP₃-Induced Ca²⁺ Release: It inhibits the inositol 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs.[9][10] This is considered its main action.

-

Inhibiting Myosin Phosphorylation: At a half-maximal inhibitory concentration of approximately 20 µM, hydralazine has been shown to inhibit Ca²⁺-dependent ATPase and the phosphorylation of myosin P-light chains, a critical step for muscle contraction.[11]

Modulation of Vasoactive Signaling Pathways

Beyond direct calcium interference, hydralazine's activity is linked to other significant signaling pathways:

-

Nitric Oxide (NO) and cGMP Pathway: Hydralazine may enhance the bioavailability of nitric oxide (NO), leading to increased cyclic guanosine monophosphate (cGMP) levels.[9] cGMP activates protein kinase G (PKG), which promotes relaxation by reducing intracellular Ca²⁺ and decreasing the sensitivity of the contractile machinery to Ca²⁺.[12]

-

Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: A novel mechanism identified for hydralazine is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[13] This inhibition stabilizes HIF-1α, a transcription factor that regulates genes involved in angiogenesis and cell metabolism. In both endothelial and smooth muscle cells, hydralazine induces the expression of HIF-1α and its downstream targets, such as vascular endothelial growth factor (VEGF).[13]

-

Potassium Channel Activation (Contested): Some studies suggest hydralazine may activate high-conductance Ca²⁺-activated potassium (BKCa) channels, leading to membrane hyperpolarization and subsequent closure of voltage-gated Ca²⁺ channels.[14] However, other research has found no effect of hydralazine on the membrane potential or K⁺ currents in aortic smooth muscle cells, indicating this mechanism may be vessel-specific.[10]

The following diagram illustrates the proposed signaling pathways influenced by Oxdralazine/Hydralazine in a vascular smooth muscle cell.

Caption: Proposed signaling pathways of Oxdralazine/Hydralazine in VSMCs.

Core Protocols: Culturing and Treating VSMCs

This section provides a self-validating system for the robust culture and experimental treatment of VSMCs.

Materials and Reagents

| Reagent/Material | Recommended Source/Specifications |

| Cell Lines | Primary Human Aortic Smooth Muscle Cells (HAoSMC), Rat Aortic Smooth Muscle Cells (RASMC), or equivalent from ATCC, PromoCell, or other reputable vendors. |

| Base Medium | Smooth Muscle Cell Basal Medium (e.g., PromoCell C-22062) or DMEM/F-12. |

| Supplements | Smooth Muscle Cell Growth Medium SupplementMix (e.g., PromoCell C-39267), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, Growth Factors (e.g., bFGF, EGF). |

| Oxdralazine | Sourced from a reputable chemical supplier (e.g., Sigma-Aldrich, Tocris). Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent like DMSO or sterile water. Store aliquots at -20°C. |

| Culture Vessels | T-25, T-75, T-175 flasks; 6-well, 24-well, 96-well tissue culture-treated plates. |

| Dissociation Reagent | Trypsin-EDTA (0.05% or 0.25%). |

| Buffers & Solutions | Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free. |

Protocol 1: Routine Culture of Vascular Smooth Muscle Cells

Causality: VSMCs in culture can adopt a "synthetic" phenotype, characterized by a "hill and valley" morphology and active proliferation.[7] Maintaining consistent culture conditions, including medium formulation and passage frequency, is critical to ensure experimental reproducibility. Sub-culturing before cells reach 100% confluency prevents contact inhibition and maintains a healthy, proliferative population.

Step-by-Step Methodology:

-

Media Preparation: Aseptically combine the basal medium with the required supplements according to the manufacturer's instructions to create the complete growth medium. For example, use Smooth Muscle Cell Growth Medium 2 supplemented with 5% FBS, 0.5 ng/mL EGF, 2 ng/mL bFGF, and 5 µg/mL insulin.[15] Warm the medium to 37°C before use.

-

Cell Thawing: Thaw a cryovial of VSMCs rapidly in a 37°C water bath (approx. 1-2 minutes).[10] Transfer the cell suspension to a 15 mL conical tube containing 8-10 mL of pre-warmed complete growth medium.

-

Initial Plating: Centrifuge the cell suspension at 180-250 x g for 5 minutes.[10][16] Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium. Transfer the suspension to an appropriately sized culture flask (e.g., T-75).

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintenance: Change the medium every 2-3 days. Monitor cell morphology and confluency daily using an inverted microscope.

-

Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the monolayer once with sterile PBS.

-

Add 1-2 mL (for a T-75 flask) of pre-warmed Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[7] Neutralize the trypsin by adding 2-4 mL of complete growth medium.

-

Collect the cell suspension, centrifuge as in step 3, and re-plate the cells at a recommended seeding density (e.g., 1:3 to 1:5 split ratio).

Protocol 2: Oxdralazine Treatment for Functional Assays

Causality: To observe the direct effects of Oxdralazine, it is often necessary to first induce a state of quiescence by serum starvation. This synchronizes the cell cycle and reduces baseline proliferation and migration, providing a clearer window to observe the compound's specific effects. Based on in vitro studies with hydralazine, a concentration range of 1 µM to 100 µM is a logical starting point for dose-response experiments with Oxdralazine.[10][15][17]

Step-by-Step Methodology:

-

Cell Seeding: Plate VSMCs in the appropriate multi-well plates (e.g., 96-well for proliferation, 24-well for migration) at a predetermined optimal density. Allow cells to adhere and reach 60-70% confluency (typically 24 hours).

-

Serum Starvation (Optional but Recommended): Aspirate the complete growth medium and replace it with a low-serum medium (e.g., 0.5% FBS) or serum-free medium. Incubate for 24 hours to induce quiescence.

-

Preparation of Oxdralazine Working Solutions: Prepare a series of dilutions of Oxdralazine from your stock solution in the appropriate cell culture medium (e.g., low-serum medium). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

-

Treatment: Remove the starvation medium and add the Oxdralazine-containing medium to the respective wells. Include a "vehicle control" group that receives medium with the vehicle only.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the specific assay being performed.

-

Proceed to Functional Assay: Following the incubation period, proceed immediately to the desired functional analysis as described in the following sections.

Functional Assays: Quantifying the Effects of Oxdralazine

The following protocols provide robust methods to assess the impact of Oxdralazine on key VSMC functions.

Assay 1: Cell Proliferation (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, thus providing an indirect measure of cell proliferation.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well.[18] Follow the treatment protocol as described in Section 2.3 .

-

MTT Addition: At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.

| Parameter | Recommended Value |

| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |

| Oxdralazine Concentration Range | 1 µM, 10 µM, 25 µM, 50 µM, 100 µM |

| Treatment Duration | 24 - 72 hours |

| MTT Incubation | 2 - 4 hours |

| Absorbance Wavelength | 570 nm |

Assay 2: Cell Migration (Wound Healing / Scratch Assay)

Causality: The wound healing assay models collective cell migration in vitro. A "wound" or gap is created in a confluent cell monolayer, and the rate at which the cells migrate to close this gap is quantified.[19] This assay is particularly useful for assessing the effects of compounds on directional cell movement.

Step-by-Step Methodology:

-

Create a Confluent Monolayer: Seed VSMCs in a 24-well or 12-well plate and grow them until they form a fully confluent monolayer.

-

Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[20]

-

Wash and Treat: Gently wash the well with PBS to remove detached cells and debris. Replace with fresh medium containing the desired concentrations of Oxdralazine or vehicle control.

-

Image Acquisition (Time 0): Immediately acquire images of the wound at predefined locations using a phase-contrast microscope.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same locations at regular intervals (e.g., 8, 12, 24 hours).

-

Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial (Time 0) wound area for each treatment group.

Caption: Workflow for the VSMC Wound Healing (Scratch) Assay.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps into your experimental design:

-

Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Oxdralazine. This accounts for any potential effects of the solvent itself.

-

Positive Control: For migration and proliferation assays, include a positive control known to stimulate these processes, such as Platelet-Derived Growth Factor (PDGF-BB). This confirms that the cells are responsive and the assay system is working correctly.

-

Dose-Response Curve: Test a range of Oxdralazine concentrations to establish a dose-dependent effect. This strengthens the evidence for a specific pharmacological action.

-

Cell Viability Confirmation: When assessing migration, it is crucial to confirm that the observed effects are not due to cytotoxicity. Perform a parallel viability assay (like the MTT assay) at the same concentrations and time points. A compound that is toxic will reduce the number of cells available to close the wound, confounding the migration results.

-

Microscopic Observation: Regularly observe the cells under the microscope. Note any changes in morphology, signs of stress, or precipitation of the compound, which could affect the experimental outcome.

By adhering to these detailed protocols and validation principles, researchers can confidently investigate the effects of Oxdralazine on vascular smooth muscle cells, contributing to a deeper understanding of its role in vascular health and disease.

References

-

McCarron, J. G., et al. (2006). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 147(6), 607–618. Available at: [Link]

-

Al-Aweel, I., et al. (2020). A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord. Methods and Protocols, 3(4), 77. Available at: [Link]

-

Vidrio, H., et al. (2003). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Vascular Pharmacology, 40(1), 13–21. Available at: [Link]

-

CVPharmacology. (n.d.). Direct Acting Vasodilators. Available at: [Link]

-

Jacobs, M. (1984). Mechanism of action of hydralazine on vascular smooth muscle. Biochemical Pharmacology, 33(18), 2915–2919. Available at: [Link]

-

Knowles, H. J., et al. (2004). Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. Circulation Research, 95(2), 162–169. Available at: [Link]

-

Lipe, S., & Moulds, R. F. (1981). In vitro differences between human arteries and veins in their responses to hydralazine. Journal of Pharmacology and Experimental Therapeutics, 217(1), 204–208. Available at: [Link]

-

Koch-Weser, J. (1978). Hemodynamic effects of oxdralazine and hydralazine in hypertension. Clinical Pharmacology and Therapeutics, 23(3), 268–274. Available at: [Link]

-

Rodrigues, S. F., et al. (2008). Hydralazine reduces leukocyte migration through different mechanisms in spontaneously hypertensive and normotensive rats. European Journal of Pharmacology, 589(1-3), 206–214. Available at: [Link]

-

Owens, G. K., et al. (2004). Molecular regulation of vascular smooth muscle cell differentiation in development and disease. Physiological Reviews, 84(3), 767–801. Available at: [Link]

-

Luo, W., et al. (2016). In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent. European Journal of Pharmacology, 780, 153–161. Available at: [Link]

-

Pharma Factz. (2020, December 19). Hydralazine || How it acts as vasodilator ? [Video]. YouTube. Available at: [Link]

-

Reid, J. L., et al. (1981). The haemodynamic effects of oxdralazine in essential hypertension. British Journal of Clinical Pharmacology, 12(4), 533–538. Available at: [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cellular and Molecular Life Sciences, 71(20), 3847–3856. Available at: [Link]

-

Bang, L., et al. (1998). Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels. British Journal of Pharmacology, 125(5), 1048–1054. Available at: [Link]

-

Basse, N., et al. (2021). Mechanisms of vascular smooth muscle cell investment and phenotypic diversification in vascular diseases. Biochemical Society Transactions, 49(5), 2247–2258. Available at: [Link]

-

Vidrio, H., & Hong, E. (1981). Pre- and postjunctional actions of hydralazine in vascular and nonvascular smooth muscle in vitro. Journal of Cardiovascular Pharmacology, 3(5), 1043–1052. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Castillo, C. R., et al. (1981). Hydralazine: mode of action at the neuroarterial junction. European Journal of Pharmacology, 70(3), 211–221. Available at: [Link]

-

Mansoor, G. A., & Frishman, W. H. (2002). Comprehensive review of the therapeutic roles of hydralazine in the management of hypertensive disorders and congestive heart failure. Cardiology in Review, 10(1), 33–42. Available at: [Link]

Sources

- 1. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hemodynamic effects of oxdralazine and hydralazine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydralazine: mode of action at the neuroarterial junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 10. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pre- and postjunctional actions of hydralazine in vascular and nonvascular smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wound healing assay | Abcam [abcam.com]

- 17. Interaction between hydralazine and nitrovasodilators in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studying Wound Healing of Smooth Muscle Cells | Learn & Share | Leica Microsystems [leica-microsystems.com]

Application Note: A Protocol for In Vivo Assessment of the Hemodynamic Effects of Oxdralazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxdralazine is a pyridazine derivative and a direct-acting arteriolar vasodilator.[1] Its primary therapeutic action involves the relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and, consequently, a reduction in blood pressure.[2] A comprehensive understanding of its in vivo hemodynamic profile is critical for preclinical and clinical development. This involves not only quantifying its efficacy in lowering blood pressure but also characterizing the secondary, reflexive physiological responses it elicits.

A key feature of potent vasodilators like Oxdralazine is the induction of a baroreceptor-mediated reflex.[3] The rapid decrease in arterial pressure is sensed by baroreceptors, triggering a compensatory increase in sympathetic nervous system activity.[4] This reflex manifests as an increase in heart rate (reflex tachycardia) and cardiac output, which can counteract the primary antihypertensive effect and increase myocardial oxygen demand.[1][5] Therefore, a robust in vivo assessment must simultaneously and continuously measure both blood pressure and heart rate to provide a complete picture of the drug's cardiovascular effects.

This application note provides a detailed guide for measuring the hemodynamic effects of Oxdralazine in vivo. It emphasizes the use of radiotelemetry, the gold standard for preclinical hemodynamic monitoring, and provides field-proven protocols for experimental design, surgical implantation, and data analysis in the Spontaneously Hypertensive Rat (SHR) model, a widely used and relevant model for essential hypertension.[6][7][8]

Scientific Background: Mechanism and Physiological Response

Oxdralazine exerts its vasodilatory effect by directly relaxing the smooth muscle of the arterial bed.[2] While the precise molecular mechanism is not fully elucidated, it is believed to be similar to its structural analog, hydralazine, which involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[9][10] This reduction in intracellular calcium availability prevents muscle contraction, leading to vasodilation.

This primary pharmacological action sets off a well-defined physiological cascade:

-

Primary Vasodilation: Oxdralazine acts on resistance arterioles, causing them to widen.

-

Decreased Peripheral Resistance: The widening of these vessels reduces the overall resistance to blood flow.

-

Blood Pressure Reduction: The fall in peripheral resistance leads to a decrease in mean arterial pressure (MAP).

-

Baroreflex Activation: Baroreceptors in the carotid sinuses and aortic arch detect the drop in blood pressure.[3]

-

Sympathetic Nervous System (SNS) Activation: The baroreflex triggers an increase in SNS outflow from the brainstem.[4]

-

Compensatory Tachycardia: Increased sympathetic stimulation of the heart's sinoatrial node results in an elevated heart rate.[1][11]

This interplay between the drug's direct effect and the body's compensatory response is crucial to understanding its net hemodynamic impact.

Sources

- 1. Hemodynamic effects of oxdralazine and hydralazine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydralazine - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Physiology, Baroreceptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]

- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 11. Hemodynamic effects of the arteriolar vasodilators hydralazine, dihydralazine and endralazine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Oxdralazine in Isolated Artery Studies

A Senior Application Scientist's Guide to Investigating Vasodilation Mechanisms

Introduction: Beyond Blood Pressure - Oxdralazine as a Research Tool

Oxdralazine, a pyridazine derivative, is recognized for its potent and sustained arteriolar dilation, which has positioned it as an effective antihypertensive agent.[1] Its primary utility in a clinical setting is to reduce systemic vascular resistance, thereby lowering arterial blood pressure.[1] For the vascular pharmacologist and drug development professional, however, Oxdralazine's true value lies in its direct action on vascular smooth muscle cells (VSMCs).[2][3] This makes it an invaluable tool for investigating the fundamental mechanisms of vasodilation ex vivo.

Isolated artery perfusion, particularly using wire myography, is the gold standard for such investigations.[4][5] This technique allows for the precise measurement of isometric tension in small arterial segments, free from confounding systemic variables like neural inputs or circulating hormones.[5][6] By studying Oxdralazine in a controlled organ bath, researchers can dissect its specific signaling pathways, determine its potency (EC50), and explore its interactions with other vasoactive agents.

This guide provides a comprehensive framework for utilizing Oxdralazine in isolated artery studies. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring that your experiments are not only technically sound but also mechanistically insightful.

Scientific Foundation: The Vasodilatory Mechanisms of Oxdralazine

Understanding the proposed mechanisms of Oxdralazine is critical to designing robust experiments. While its complete profile is still under investigation, several key pathways have been identified. Unlike many vasodilators, its action is largely independent of the endothelium.[2] Oxdralazine, and its more extensively studied analog hydralazine, appear to exert their effects through a multi-faceted approach targeting the core machinery of smooth muscle contraction.

-

Inhibition of Intracellular Calcium Release: A primary mechanism is the interference with calcium mobilization within the VSMC.[7] Specifically, it inhibits the inositol 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum (SR).[7][8][9] Since this release is a critical trigger for the calmodulin-myosin light chain kinase (MLCK) cascade that drives contraction, its inhibition leads directly to muscle relaxation.[8][10]

-

Potassium Channel Activation: There is evidence suggesting that Oxdralazine's family of compounds may open potassium channels, particularly high-conductance Ca2+-activated K+ (BKCa) channels.[11] Opening these channels allows K+ efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated Ca2+ channels to open, thus reducing Ca2+ influx and promoting relaxation.[12] However, some studies have found no direct effect on K+ currents, suggesting this mechanism may be vessel-specific or indirect.[2]

-

Guanylate Cyclase Activation: Some research indicates that the vasodilatory effect may involve the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels in the smooth muscle.[13] cGMP is a potent second messenger that activates protein kinase G (PKG), which in turn phosphorylates multiple targets to promote relaxation.

These diverse potential mechanisms make Oxdralazine a fascinating subject for study and highlight the importance of using specific pharmacological inhibitors in conjunction with myography to elucidate the predominant pathway in a given vascular bed.

Experimental Planning & Preparation

Success in myography begins long before the experiment starts. Meticulous preparation of solutions, equipment, and tissue is paramount.

Reagents and Solutions

The physiological accuracy of your experiment depends entirely on the quality of your buffer. The Krebs-Henseleit solution is the standard for maintaining tissue viability.[14]

Table 1: Composition of Krebs-Henseleit Solution (for 1 Liter)

| Component | Molar Mass ( g/mol ) | Concentration (mM) | Weight (g/L) |

|---|---|---|---|

| NaCl | 58.44 | 118.0 | 6.90 |

| KCl | 74.55 | 4.7 | 0.35 |

| CaCl₂·2H₂O | 147.02 | 2.5 | 0.37 |

| MgSO₄·7H₂O | 246.47 | 1.2 | 0.30 |

| KH₂PO₄ | 136.09 | 1.2 | 0.16 |

| NaHCO₃ | 84.01 | 25.0 | 2.10 |

| D-Glucose | 180.16 | 11.0 | 1.98 |

| Na-EDTA | 372.24 | 0.03 | 0.01 |

Scientist's Note (Preparation): Prepare this solution fresh on the day of the experiment.[14] Dissolve salts in ~900 mL of ultrapure water, adding the CaCl₂ last to prevent precipitation.[15] Once all components are dissolved, bring the volume to 1 L. The final pH should be adjusted to 7.4 while continuously gassing with Carbogen (95% O₂ / 5% CO₂).[16] This gassing is non-negotiable; it maintains the pH via the bicarbonate buffer system and ensures adequate oxygenation for the tissue.

Other Required Stock Solutions:

-

High Potassium Solution (KPSS): Krebs-Henseleit solution where NaCl is replaced with an equimolar amount of KCl (typically 60-80 mM) to induce depolarization-mediated contraction.[6][17]

-

Phenylephrine (PE): An α1-adrenergic agonist used to induce a stable, submaximal pre-contraction. A 10 mM stock in distilled water is typical.

-

Oxdralazine: Prepare a high-concentration stock (e.g., 10-100 mM) in an appropriate solvent (e.g., DMSO or distilled water, check solubility data). Subsequent dilutions should be made in Krebs-Henseleit solution.

Equipment and Materials

-

Wire Myograph System (e.g., DMT, Radnoti)[4]

-

Force Transducer and Data Acquisition System (e.g., PowerLab)

-

Dissecting Microscope and Micro-dissection Tools

-

Organ Bath Chambers

-

Carbogen Gas Tank (95% O₂ / 5% CO₂)

-

pH Meter and Calibrated Thermometer

-

Pipettes and Syringes for drug administration

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the procedure for generating a cumulative concentration-response curve for Oxdralazine in isolated arterial segments (e.g., rat mesenteric arteries).

Phase 1: Tissue Dissection and Mounting

-

Rationale: The goal is to isolate a clean, 2 mm arterial segment with minimal handling to preserve its structural and functional integrity.[4]

-

Harvesting: Humanely euthanize the animal according to approved institutional protocols. Immediately excise the desired tissue (e.g., the mesenteric arcade) and place it in ice-cold Krebs-Henseleit solution.[18] Cold temperatures reduce metabolic activity and prevent degradation.

-

Dissection: Under a dissecting microscope, carefully remove surrounding adipose and connective tissue from a suitable artery.

-

Mounting: Securely mount the cleaned 2 mm arterial segment onto the two small wires of the myograph jaw.[6] This process is delicate; avoid stretching or damaging the vessel wall.

-

Positioning: Place the mounted vessel into the organ bath chamber filled with Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with Carbogen.[19]

Phase 2: Equilibration and Normalization

-

Rationale: This phase allows the artery to stabilize in the ex vivo environment and sets a standardized baseline tension, which is crucial for reproducible results.[4]

-

Equilibration: Allow the vessel to equilibrate for at least 30-45 minutes.[4][20] During this time, flush the chamber with fresh, gassed Krebs-Henseleit solution every 15 minutes.

-

Normalization: Perform a normalization procedure according to your myograph manufacturer's instructions. This involves incrementally stretching the vessel and measuring the corresponding passive tension to determine its optimal resting tension for maximal active force generation. This is a critical step for comparing data between different vessels and experiments.[5]

Phase 3: Viability and Contractility Assessment (Self-Validation)

-

Rationale: Before testing any experimental compound, you must confirm the artery is healthy and responsive. This is a non-negotiable quality control step.

-

Depolarization Check: "Wake up" the artery by exposing it to a high-potassium solution (KPSS, e.g., 60 mM KCl).[20] This directly depolarizes the VSMCs, bypassing receptors and causing a robust contraction.[21][22]

-

Washout: After the contraction peaks, wash the vessel with standard Krebs-Henseleit solution 3-4 times over 30 minutes until the tension returns to the baseline.

-

Receptor-Mediated Contraction: Add a concentration of Phenylephrine (PE) known to produce a submaximal contraction (typically 50-80% of the KPSS response, e.g., 1 µM).[20] This confirms that the receptor signaling pathways are intact.

-

Endothelium Check (Optional but Recommended): Once the PE contraction is stable, add a single dose of an endothelium-dependent vasodilator like Acetylcholine (ACh, e.g., 10 µM). A healthy, intact endothelium will cause significant relaxation. If you intend to study the direct effects on smooth muscle, this check confirms the endothelium is present before you decide to mechanically remove it. For Oxdralazine, which is endothelium-independent, this step can verify the starting condition of your tissue.[2]

Phase 4: Generating the Oxdralazine Concentration-Response Curve

-

Rationale: This is the core of the experiment. A cumulative curve is efficient and provides the data needed to determine potency (EC50) and efficacy (Emax).

-